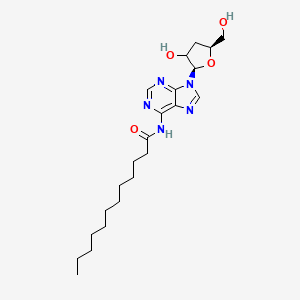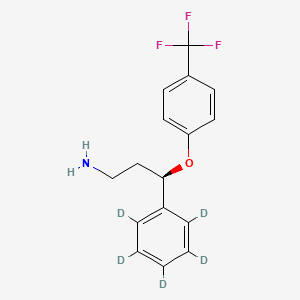
(R)-Norfluoxetine-d5
Vue d'ensemble
Description
®-Norfluoxetine-d5 is a deuterated form of ®-Norfluoxetine, which is an active metabolite of the widely used antidepressant fluoxetine. The deuterium atoms in ®-Norfluoxetine-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research. The presence of deuterium can help in tracing the compound in biological systems due to its distinct mass difference from hydrogen.
Applications De Recherche Scientifique
®-Norfluoxetine-d5 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of fluoxetine and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and the role of deuterium in altering the metabolic stability of the compound.
Isotope Labeling: Used in mass spectrometry to trace the compound in biological systems due to its distinct mass difference from non-deuterated compounds.
Medicinal Chemistry: Assists in the design and development of new drugs by providing insights into the behavior of deuterated compounds.
Mécanisme D'action
Target of Action
It’s worth noting that fluoxetine, the parent compound of norfluoxetine, primarily targets the serotonin transporter (sert), inhibiting the reuptake of serotonin and thereby increasing its extracellular levels
Mode of Action
If we consider the parent compound, fluoxetine, it works by binding to the serotonin transporter, inhibiting the reuptake of serotonin, and thus increasing its extracellular concentration . This leads to enhanced serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects
Biochemical Pathways
Given that fluoxetine affects the serotonergic system, it’s likely that ®-norfluoxetine-d5 may also impact this pathway . Serotonin is involved in various physiological processes, including mood regulation, appetite, sleep, and cognition . Therefore, alterations in serotonergic neurotransmission could have widespread effects on these processes.
Pharmacokinetics
Pharmacokinetic analysis is a crucial aspect of drug discovery and development, helping to understand how the body affects a drug after administration It involves studying the processes of absorption, distribution, metabolism, and excretion of the drug
Result of Action
Considering the parent compound, fluoxetine, its action results in increased extracellular levels of serotonin, leading to enhanced serotonergic neurotransmission . This is thought to contribute to its antidepressant effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfluoxetine-d5 typically involves the deuteration of ®-Norfluoxetine. This can be achieved through several methods, including:
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.
Deuterated Reagents: Using deuterated reagents in the synthesis of ®-Norfluoxetine can also lead to the incorporation of deuterium atoms. For example, starting with deuterated benzene or other deuterated precursors can result in the formation of ®-Norfluoxetine-d5.
Industrial Production Methods: Industrial production of ®-Norfluoxetine-d5 may involve large-scale catalytic hydrogen-deuterium exchange processes or the use of deuterated starting materials. The choice of method depends on the cost, availability of deuterated reagents, and the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Norfluoxetine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Norfluoxetine-d5 to its corresponding alcohols or amines.
Substitution: The aromatic ring in ®-Norfluoxetine-d5 can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Comparaison Avec Des Composés Similaires
®-Norfluoxetine: The non-deuterated form of ®-Norfluoxetine-d5.
Fluoxetine: The parent compound from which ®-Norfluoxetine is derived.
(S)-Norfluoxetine: The enantiomer of ®-Norfluoxetine.
Comparison:
Metabolic Stability: ®-Norfluoxetine-d5 may exhibit increased metabolic stability compared to ®-Norfluoxetine due to the presence of deuterium.
Pharmacokinetics: The deuterated form can have different pharmacokinetic properties, such as altered absorption, distribution, and excretion profiles.
Mechanism of Action: The mechanism of action remains similar across these compounds, primarily involving the inhibition of serotonin reuptake.
®-Norfluoxetine-d5 stands out due to its use in scientific research, particularly in studies involving isotope labeling and pharmacokinetics. Its unique properties make it a valuable tool in understanding the behavior of deuterated compounds in biological systems.
Propriétés
IUPAC Name |
(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HCESTMGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724504 | |
| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217648-64-0 | |
| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




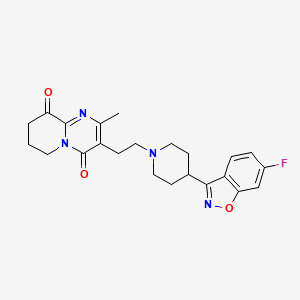
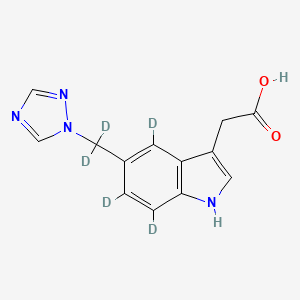
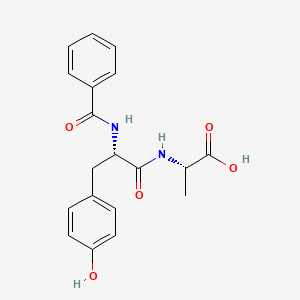

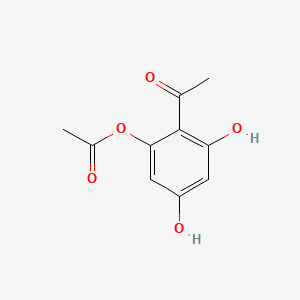



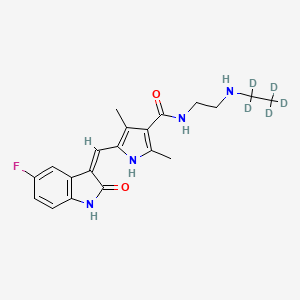

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
